molecular formula C12H10ClF3N2O2 B2469026 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide CAS No. 1008654-00-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide

Cat. No. B2469026
CAS RN: 1008654-00-9
M. Wt: 306.67
InChI Key: YWZJHHBYMUBOES-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylpyridines are often used in the agrochemical and pharmaceutical industries . Various methods of synthesizing similar compounds have been reported .

Scientific Research Applications

Agrochemicals and Crop Protection

The trifluoromethylpyridine (TFMP) moiety plays a crucial role in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds are effective in safeguarding crops and enhancing agricultural productivity .

Pharmaceuticals

Several TFMP derivatives find applications in the pharmaceutical industry. Their unique physicochemical properties, stemming from the fluorine atom and the pyridine moiety, contribute to their biological activities. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and many more are undergoing clinical trials. Expect novel applications to emerge in this field .

Synthetic Intermediates

The synthesis of other compounds often involves TFMP derivatives as intermediates. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate for fluazifop synthesis. Its straightforward one-step reaction yields this important building block .

Fungicidal Activity

While not directly related to the compound , it’s worth noting that certain pyrimidinamine derivatives containing trifluoromethyl groups exhibit fungicidal activity. The spatial configuration of carbon atoms connected to specific substituents significantly influences their effectiveness .

Clinical Trials and Future Prospects

As research continues, we anticipate discovering additional applications for TFMP derivatives. Their versatility and unique properties position them as promising candidates for addressing various challenges in agriculture, medicine, and materials science.

Mechanism of Action

Target of Action

The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s function . This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O2/c13-7-2-1-6(12(14,15)16)5-9(7)18-11(20)8-3-4-10(19)17-8/h1-2,5,8H,3-4H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJHHBYMUBOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide

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